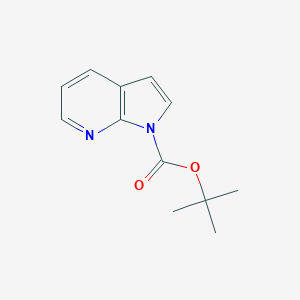

1-Boc-7-azaindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZMGGUBXZBVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614438 | |

| Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138343-77-8 | |

| Record name | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138343-77-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-7-Azaindole: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of 1-Boc-7-azaindole, a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features and reactivity make it a valuable intermediate in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound, systematically named tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is characterized by a 7-azaindole core with a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen.[1] This protecting group is crucial for modulating the reactivity of the azaindole ring system, allowing for selective functionalization at other positions.[1]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 218.25 g/mol | [2][3] |

| CAS Number | 138343-77-8 | [1] |

| IUPAC Name | tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 327.2 ± 34.0 °C (Predicted) | [4] |

| Density | 1.135 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.546 | [4] |

| pKa | 2.90 ± 0.30 (Predicted) | [4] |

| Storage Temperature | Room temperature | [2] |

| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2 | [1] |

| InChI Key | SGZMGGUBXZBVPJ-UHFFFAOYSA-N | [1] |

Chemical Structure and Reactivity

The structure of this compound features a bicyclic system composed of a pyridine ring fused to a pyrrole ring. The Boc group at the 1-position plays a pivotal role in its synthetic applications.

Caption: Chemical structure of this compound.

Key Reactions and Synthetic Utility

This compound is a key intermediate for the synthesis of more complex molecules, primarily through two main reaction types:

-

Deprotection: The Boc group can be readily removed under acidic conditions to yield the parent 7-azaindole.[1] This unmasks the pyrrole nitrogen, allowing for subsequent reactions at this position.

-

Cross-Coupling Reactions: The azaindole core can be functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This enables the introduction of various substituents at different positions on the bicyclic ring system.

Caption: Synthetic utility of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and reactions of this compound are often proprietary or specific to a particular research context. However, the following provides a general overview of the methodologies commonly employed.

General Procedure for Boc Deprotection

The removal of the Boc protecting group is typically achieved by treating this compound with a strong acid in an appropriate solvent.

-

Reagents: Trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a solvent like dichloromethane (DCM) or dioxane are commonly used.[5]

-

Conditions: The reaction is often carried out at room temperature or 0 °C and monitored by thin-layer chromatography (TLC) until completion.

-

Workup: The reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield 7-azaindole.

General Procedure for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between the azaindole core (usually halogenated) and a boronic acid or ester.

-

Reactants: A halogenated this compound derivative (e.g., bromo- or iodo-substituted), a boronic acid or its ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).[6]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.

-

Conditions: The reaction mixture is heated, often under an inert atmosphere (e.g., nitrogen or argon), until the starting materials are consumed, as monitored by TLC or LC-MS.[7]

-

Workup: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Role in Signaling Pathways and Drug Development

The 7-azaindole scaffold is a well-established "hinge-binding motif" in kinase inhibitors.[8][9] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, allowing for strong interactions with the ATP-binding site of various kinases.[9] Derivatives of 7-azaindole have been investigated as inhibitors of several kinases implicated in cancer and other diseases, including:

-

Phosphoinositide 3-kinase (PI3K)[10]

-

Aurora kinases[1]

-

Cyclin-dependent kinase 9 (CDK9)[11]

-

Haspin kinase[11]

The inhibition of these kinases can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Caption: Conceptual diagram of 7-azaindole derivatives inhibiting a kinase signaling pathway.

References

- 1. Buy this compound | 138343-77-8 [smolecule.com]

- 2. 138343-77-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 10. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. This document outlines its physical and spectroscopic properties and provides a detailed experimental protocol for its synthesis and purification.

Core Compound Properties

tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate , also known as 1-Boc-7-azaindole, is a protected form of 7-azaindole. The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and allows for selective functionalization at other positions of the bicyclic ring system. Its derivatives are widely explored as kinase inhibitors and for other therapeutic applications.

Below is a summary of its key physical and molecular properties.

| Property | Value |

| CAS Number | 138343-77-8 |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality assessment of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate. The following tables summarize the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | dd | 1H | H-6 |

| ~7.95 | dd | 1H | H-4 |

| ~7.60 | d | 1H | H-2 |

| ~7.10 | dd | 1H | H-5 |

| ~6.55 | d | 1H | H-3 |

| 1.65 | s | 9H | -C(CH₃)₃ |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Actual chemical shifts may vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C=O |

| ~148.5 | C-7a |

| ~143.0 | C-6 |

| ~129.0 | C-4 |

| ~127.5 | C-2 |

| ~116.5 | C-5 |

| ~110.0 | C-3a |

| ~105.0 | C-3 |

| ~84.0 | -C(CH₃)₃ |

| ~28.0 | -C(CH₃)₃ |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

| Technique | [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | 219.11 |

Experimental Protocols

A detailed and reliable experimental protocol is essential for the successful synthesis and purification of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Synthesis of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate

This procedure involves the protection of the nitrogen atom of 7-azaindole using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 7-azaindole (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a solid.

Visualizations

The following diagrams illustrate the key processes and relationships involved in the synthesis and characterization of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Caption: Synthetic workflow for tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Caption: Analytical workflow for product characterization.

1-Boc-7-Azaindole (CAS: 138343-77-8): A Technical Guide for Chemical Researchers

Introduction: 1-Boc-7-azaindole, systematically named tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a 7-azaindole core protected by a tert-butyloxycarbonyl (Boc) group, offers a unique scaffold for the development of complex molecules with significant biological activity. The azaindole core is a well-recognized bioisostere of both indole and purine systems, making it a privileged structure in drug discovery.[2][3]

The presence of the Boc protecting group is crucial; it safeguards the reactive pyrrolic nitrogen, enabling selective functionalization at other positions of the bicyclic ring system.[1] This strategic protection allows chemists to perform a wide range of transformations, such as palladium-catalyzed cross-coupling reactions, before revealing the N-H group for further derivatization or to act as a key hydrogen bond donor in interactions with biological targets.[1][4] Consequently, this compound serves as a versatile intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and other potential therapeutics.[1][3]

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been consolidated from various sources to provide key physical and chemical identifiers.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| CAS Number | 138343-77-8 | [1][5] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][6] |

| Molecular Weight | 218.25 g/mol | [1][6] |

| IUPAC Name | tert-butyl pyrrolo[2,3-b]pyridine-1-carboxylate | [1] |

| Appearance | Liquid | [5] |

| Density | 1.135 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.546 | [5] |

| Purity / Assay | ≥95% | [5][7] |

| Storage | Room temperature | [7][8] |

| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1N=CC=C2 | [1] |

| InChI Key | SGZMGGUBXZBVPJ-UHFFFAOYSA-N | [1][5] |

Table 2: Spectroscopic Data (Typical Values)

While specific experimental spectra can vary based on conditions and instrumentation, the following table outlines the expected major signals for this compound based on its structure.

| Spectrum Type | Signal | Description |

| ¹H NMR | δ ~8.3 (dd) | Pyridine H-6 |

| δ ~7.8 (d) | Pyrrole H-3 | |

| δ ~7.2 (dd) | Pyridine H-4 | |

| δ ~7.1 (dd) | Pyridine H-5 | |

| δ ~6.6 (d) | Pyrrole H-2 | |

| δ ~1.7 (s, 9H) | Boc -C(CH₃)₃ | |

| ¹³C NMR | δ ~150 | Boc C=O |

| δ ~148 | Pyridine C-7a | |

| δ ~144 | Pyridine C-6 | |

| δ ~129 | Pyrrole C-3a | |

| δ ~128 | Pyrrole C-3 | |

| δ ~120 | Pyridine C-4 | |

| δ ~116 | Pyridine C-5 | |

| δ ~108 | Pyrrole C-2 | |

| δ ~84 | Boc -C (CH₃)₃ | |

| δ ~28 | Boc -C(C H₃)₃ | |

| IR (cm⁻¹) | ~2980 | C-H stretch (alkane) |

| ~1735 | C=O stretch (carbamate) | |

| ~1600, 1480 | C=C, C=N stretch (aromatic) | |

| ~1370 | C-H bend (t-butyl) | |

| ~1150 | C-O stretch |

Key Experimental Protocols

The utility of this compound is best demonstrated through its synthesis and subsequent modification. The following protocols are representative methodologies for its preparation, functionalization, and deprotection.

Protocol 1: Synthesis of this compound via Boc Protection

This protocol describes the protection of the 7-azaindole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).

-

Reagents and Materials:

-

7-Azaindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

-

-

Procedure:

-

Dissolve 7-azaindole (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) to the solution.

-

Add a catalytic amount of DMAP (0.05 - 0.1 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound (e.g., 1-Boc-3-iodo-7-azaindole) with an arylboronic acid.

-

Reagents and Materials:

-

Halogenated this compound (e.g., 3-iodo or 3-bromo derivative) (1.0 eq)

-

Arylboronic acid or its pinacol ester (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

-

Anhydrous solvent mixture (e.g., 1,4-Dioxane and water, typically in a 3:1 to 5:1 ratio)

-

Ethyl acetate

-

Celite

-

-

Procedure:

-

To a dry Schlenk flask, add the halogenated this compound, arylboronic acid, palladium catalyst, and base.

-

Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 2-16 hours. Monitor the reaction by TLC or LC-MS.[6]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc group under acidic conditions to yield the free N-H 7-azaindole derivative.

-

Reagents and Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the this compound derivative in DCM in a round-bottom flask at 0 °C (ice bath).

-

Slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).[9]

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the deprotection by TLC.[9]

-

Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected 7-azaindole derivative.

-

Applications and Visualized Workflows

The primary application of this compound is as a strategic intermediate. The following workflows illustrate its synthesis and role in drug discovery.

Caption: Synthetic workflow using this compound as a key intermediate.

Derivatives of 7-azaindole are frequently developed as kinase inhibitors for applications in oncology.[1][4] The 7-azaindole scaffold mimics the adenine region of ATP, allowing it to bind to the hinge region of protein kinases and block their activity.[3][4]

Caption: Mechanism of action for 7-azaindole derivatives as kinase inhibitors.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl 1H-pyrrolo(3,2-c)pyridine-1-carboxylate | C12H14N2O2 | CID 20042876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Azaindole synthesis [organic-chemistry.org]

- 9. reddit.com [reddit.com]

N-Boc-7-azaindole: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of N-Boc-7-azaindole (tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate), a key building block in modern medicinal chemistry. This document summarizes essential quantitative data, details relevant experimental protocols for property determination, and includes visualizations to aid in understanding experimental workflows.

Core Physical Properties

N-Boc-7-azaindole is a colorless to pale yellow liquid at room temperature. Its key physical characteristics are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Synonyms | 1-Boc-7-azaindole, 1-(tert-Butoxycarbonyl)-7-azaindole | |

| CAS Number | 138343-77-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 218.25 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Property | Value | Conditions | Source |

| Density | 1.135 g/mL | 25 °C | [2] |

| Boiling Point (Predicted) | 327.2 ± 34.0 °C | [3][4] | |

| Refractive Index (n_D) | 1.546 | 20 °C | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of N-Boc-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.17 (dd, J = 4.7, 1.3 Hz, 1H), 7.74 (dd, J = 7.7, 1.4 Hz, 1H), 7.63 (d, J = 7.8 Hz, 2H), 7.36 (t, J = 7.9 Hz, 2H), 7.11 – 6.99 (m, 2H), 6.64 (dd, J = 7.7, 4.8 Hz, 1H).[5]

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 151.43, 148.68, 148.31, 138.47, 129.87, 125.69, 123.56, 108.42, 107.83.[5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of N-Boc-7-azaindole are outlined below. These are generalized protocols and may require optimization for this specific compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective technique.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Sample Preparation: A small amount of N-Boc-7-azaindole is placed into the small test tube.

-

Capillary Insertion: The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube filled with oil, making sure the oil level is above the sample but below the opening of the test tube.

-

Heating: The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

A Technical Guide to 1-Boc-7-Azaindole: Properties and Applications

For researchers and professionals in the field of drug discovery and organic synthesis, 1-Boc-7-azaindole is a pivotal heterocyclic compound. Its unique structural features make it a versatile building block in the development of novel therapeutic agents. This guide provides an in-depth overview of its core physicochemical properties and illustrates its utility in synthetic chemistry.

Core Physicochemical Properties

This compound, also known by its IUPAC name tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a protected form of 7-azaindole.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective reactions at other positions of the molecule.[1] The key quantitative data for this compound are summarized in the table below.

| Identifier | Value | Reference |

| Molecular Formula | C12H14N2O2 | [1][2][3] |

| Molecular Weight | 218.25 g/mol | [1][2][3] |

| CAS Number | 138343-77-8 | [1][2][3] |

| Density | 1.135 g/mL at 25 °C | [3] |

| Boiling Point | 327.2±34.0 °C (Predicted) | [2] |

| Refractive Index | n20/D 1.546 | [3] |

Synthetic Utility and Experimental Protocols

The strategic importance of this compound lies in its role as a versatile intermediate. The Boc protecting group can be readily removed under acidic conditions to yield the parent 7-azaindole, which can then undergo further functionalization.[1] This reactivity is fundamental to the synthesis of more complex molecules, including those with potential applications as anti-cancer and anti-inflammatory agents.[1]

A common experimental procedure involving this compound is its deprotection to reveal the reactive N-H of the pyrrole ring, which can then be used in subsequent cross-coupling reactions.

Experimental Protocol: Deprotection of this compound

Objective: To remove the Boc protecting group from this compound to yield 7-azaindole.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

Dissolve this compound in dichloromethane in a round bottom flask.

-

Add an excess of trifluoroacetic acid to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude 7-azaindole product, which can be further purified by column chromatography if necessary.

Logical Workflow for Synthetic Application

The following diagram illustrates a typical synthetic workflow starting from this compound, highlighting its role as a key intermediate in the synthesis of functionalized azaindole derivatives.

Caption: Synthetic workflow from this compound to a functionalized derivative.

References

Spectroscopic Profile of 1-Boc-7-Azaindole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-7-azaindole (tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate), a key building block in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.41 | dd | 4.8, 1.5 | 1H | H-6 |

| 7.95 | dd | 7.8, 1.5 | 1H | H-4 |

| 7.62 | d | 3.7 | 1H | H-2 |

| 7.15 | dd | 7.8, 4.8 | 1H | H-5 |

| 6.63 | d | 3.7 | 1H | H-3 |

| 1.68 | s | - | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 149.0 | C=O |

| 148.8 | C-7a |

| 144.1 | C-6 |

| 130.6 | C-4 |

| 127.9 | C-2 |

| 120.2 | C-5 |

| 116.8 | C-3a |

| 108.0 | C-3 |

| 84.5 | C(CH₃)₃ |

| 28.2 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978 | Medium | C-H stretch (Boc) |

| 1735 | Strong | C=O stretch (Boc) |

| 1595, 1475, 1435 | Medium | C=C and C=N stretching (aromatic) |

| 1369, 1348 | Strong | C-H bend (Boc) |

| 1255, 1157 | Strong | C-O stretch (Boc) |

| 795, 730 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 219.1 | [M+H]⁺ |

| 218.1 | [M]⁺ |

| 163.1 | [M+H - C₄H₈]⁺ |

| 119.1 | [M+H - Boc]⁺ |

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A Bruker AVANCE 500 spectrometer, operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR, was used for analysis.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Instrumentation: A Thermo Nicolet Avatar 370 FT-IR spectrometer was used to record the infrared spectrum.

Sample Preparation: A small amount of this compound was placed on a diamond attenuated total reflectance (ATR) crystal.

Data Acquisition: The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A Waters XEVO TQ-S triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for mass analysis.

Sample Preparation: A dilute solution of this compound was prepared in methanol at a concentration of approximately 10 µg/mL.

Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion at a flow rate of 10 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a cone voltage of 30 V, and a desolvation temperature of 350 °C. The mass spectrum was acquired over a mass-to-charge ratio (m/z) range of 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Boc-7-Azaindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and expected outcomes for the ¹H NMR spectroscopic analysis of 1-Boc-7-azaindole (tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate). Due to the limited availability of a complete, publicly accessible, and tabulated ¹H NMR dataset for this compound, this document will utilize data from closely related 7-azaindole derivatives to illustrate the expected spectral features, including chemical shifts, coupling constants, and multiplicity patterns. A detailed experimental protocol for acquiring high-quality ¹H NMR spectra of N-Boc protected heterocyclic compounds is also provided.

Introduction to the ¹H NMR Spectroscopy of 7-Azaindole Derivatives

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of drug discovery and development, it is an indispensable tool for confirming the identity and purity of synthesized compounds. For a molecule like this compound, ¹H NMR provides critical information about the number of different types of protons, their electronic environments, and their connectivity through covalent bonds.

The 7-azaindole scaffold, a key structural motif in many biologically active compounds, presents a unique electronic landscape. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring results in a characteristic distribution of electron density, which is directly reflected in the chemical shifts of the aromatic protons. The addition of a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position introduces a prominent singlet in the upfield region of the spectrum and influences the chemical shifts of the adjacent protons in the pyrrole ring.

Expected ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | ~7.5 - 7.7 | Doublet | ~3.5 - 4.0 | Coupled to H-3. Deshielded due to proximity to the pyridine nitrogen and the carbamate group. |

| H-3 | ~6.5 - 6.7 | Doublet | ~3.5 - 4.0 | Coupled to H-2. Shielded relative to H-2. |

| H-4 | ~7.9 - 8.1 | Doublet of doublets | ~7.8, 1.5 | Coupled to H-5 and H-6. |

| H-5 | ~7.1 - 7.3 | Doublet of doublets | ~7.8, 4.8 | Coupled to H-4 and H-6. |

| H-6 | ~8.2 - 8.4 | Doublet of doublets | ~4.8, 1.5 | Coupled to H-4 and H-5. Most deshielded aromatic proton due to proximity to the pyridine nitrogen. |

| Boc (-C(CH₃)₃) | ~1.6 - 1.7 | Singlet | - | Characteristic signal for the nine equivalent protons of the tert-butyl group. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for obtaining a high-resolution ¹H NMR spectrum of an N-Boc protected heterocyclic compound such as this compound.

Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

High-precision 5 mm NMR tubes

-

Volumetric glassware

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (if not provided in the deuterated solvent)

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. CDCl₃ is a common choice for many organic molecules.

-

Transfer: Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Standard: If required, add a small amount of TMS to the NMR tube to serve as an internal reference (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

-

Acquisition Parameters: Set the appropriate acquisition parameters, which may include:

-

Pulse Program: A standard one-pulse experiment.

-

Number of Scans: Typically 16 to 64 scans for a sample of this concentration.

-

Spectral Width: A range of approximately 0 to 10 ppm is usually sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses to allow for full relaxation of the protons.

-

-

Data Acquisition: Initiate the data acquisition process.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibration: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

Visualization of Proton Connectivity

The through-bond connectivity of the protons in the this compound molecule can be visualized using a connectivity diagram. This diagram illustrates the coupling relationships between adjacent protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Predicted ¹H-¹H coupling network in this compound.

This guide serves as a foundational resource for the ¹H NMR analysis of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret a high-resolution 2D NMR spectrum (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.

Stability and Storage of 1-Boc-7-Azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-7-azaindole. Understanding the chemical stability of this versatile building block is critical for ensuring its integrity in research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs). This document outlines potential degradation pathways, presents representative stability data, and offers detailed experimental protocols for stability assessment.

Recommended Storage Conditions

Based on information from multiple chemical suppliers, the general recommendation for the storage of this compound is at room temperature .[1][2][3][4] To maintain the compound's purity and prevent degradation, it is advisable to store it in a tightly sealed container, protected from light and moisture.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, an understanding of the reactivity of the Boc protecting group and the azaindole core allows for the postulation of several potential degradation pathways.

1. Thermal Degradation: The tert-butoxycarbonyl (Boc) protecting group is susceptible to thermal cleavage. At elevated temperatures, typically above 150°C, the Boc group can be removed to yield 7-azaindole, with the concomitant formation of isobutylene and carbon dioxide.[5] High temperatures may also lead to further side reactions and decomposition of the azaindole ring itself.

2. Hydrolytic Degradation: The Boc group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions. Therefore, exposure to strong acids can lead to the hydrolysis of the carbamate linkage, resulting in the formation of 7-azaindole, tert-butanol, and carbon dioxide. The rate of hydrolysis is dependent on the pH and temperature.

3. Oxidative Degradation: The azaindole ring system can be susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or other oxidized derivatives. The specific degradation products will depend on the oxidant and the reaction conditions.

4. Photodegradation: Azaindole derivatives have been shown to be sensitive to light.[1][2][3][6] The absorption of UV radiation can lead to the formation of reactive excited states, which can then undergo various reactions, including dimerization, oxidation, or rearrangement. To mitigate this, this compound should be stored in light-resistant containers.

A diagram illustrating the primary thermal degradation pathway is provided below.

Stability Data Summary

Due to the lack of publicly available quantitative stability data for this compound, the following table presents representative data based on the known stability of similar Boc-protected heterocyclic compounds. This information is for illustrative purposes to guide researchers in designing their own stability studies.

| Stress Condition | Parameters | Expected Outcome |

| Thermal | 60°C for 4 weeks | Minor degradation, primarily de-Boc protection. |

| Acidic Hydrolysis | 0.1 M HCl at 40°C for 72h | Significant degradation (de-Boc protection). |

| Basic Hydrolysis | 0.1 M NaOH at 40°C for 72h | Expected to be relatively stable. |

| Oxidative | 3% H₂O₂ at RT for 24h | Potential for moderate degradation. |

| Photolytic | ICH Q1B option 2 (UV/Vis) | Potential for slight degradation and discoloration. |

Experimental Protocols

To assess the stability of this compound, a series of forced degradation studies can be performed, followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9][10]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in acetonitrile) at 60°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. Sample Analysis:

-

After the specified time points, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a common and effective technique for separating the parent compound from its degradation products.[11][12]

Chromatographic Conditions (A starting point for method development):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose. The key is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the peak of this compound.

The following diagram outlines the general workflow for conducting stability studies.

Safe Handling and Storage Workflow

To ensure the long-term stability and safe use of this compound, the following workflow is recommended.

References

- 1. Photodynamics of azaindoles in polar media: the influence of the environment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Photodynamics of azaindoles in polar media: the influence of the environment [addi.ehu.es]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation | ICMM [icmm.csic.es]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pharmtech.com [pharmtech.com]

- 11. ijsdr.org [ijsdr.org]

- 12. chromatographyonline.com [chromatographyonline.com]

The Ascendance of 7-Azaindole: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole core, a bicyclic heterocycle containing a pyridine ring fused to a pyrrole ring, has emerged as a cornerstone in contemporary drug discovery, earning its status as a "privileged structure." Its remarkable versatility stems from its ability to mimic the purine and indole structures, which are ubiquitous in biological systems. This unique bioisosterism allows 7-azaindole derivatives to effectively interact with a wide array of biological targets, leading to the development of numerous clinically successful and promising therapeutic agents. This technical guide delves into the multifaceted role of the 7-azaindole scaffold, offering a comprehensive overview of its applications, synthesis, and the signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

A Versatile Pharmacophore: The Broad Spectrum of Biological Activity

The 7-azaindole nucleus is a key component in a diverse range of biologically active molecules, demonstrating efficacy in oncology, inflammation, and beyond.[1][2][3][4] Its significance is particularly pronounced in the field of kinase inhibition, where the scaffold acts as an excellent "hinge-binding motif."[5][6] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole ring system can form crucial bidentate hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a fundamental interaction for potent and selective inhibition.[7][8] This has led to the successful development of several FDA-approved drugs and numerous candidates in clinical trials targeting a variety of kinases.[5]

Beyond kinase inhibition, 7-azaindole derivatives have shown a wide range of other biological activities, including but not limited to:

The strategic placement of substituents on the 7-azaindole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly adaptable scaffold for medicinal chemists.[9][10] The most common points for substitution are the N-1, C-3, and C-5 positions.[1][9][10]

Quantitative Analysis of Key 7-Azaindole-Based Kinase Inhibitors

To illustrate the potency of 7-azaindole derivatives, the following tables summarize the in vitro inhibitory activities (IC50 values) and pharmacokinetic parameters of prominent FDA-approved drugs that feature this privileged scaffold.

Table 1: In Vitro Potency of 7-Azaindole-Based Drugs

| Drug Name | Primary Target(s) | IC50 (nM) | Reference(s) |

| Vemurafenib | BRAFV600E | 31 | [14] |

| Wild-type BRAF | 100-160 | [4] | |

| C-Raf | 6.7-48 | [4] | |

| Pexidartinib | CSF-1R | 17-20 | [5][15] |

| c-Kit | 10-12 | [13][15] | |

| FLT3 | 160 | [16] | |

| Peficitinib | JAK3 | 0.7-0.71 | [9][17][18] |

| JAK1 | 3.9 | [9][17][18] | |

| Tyk2 | 4.8 | [9][17][18] | |

| JAK2 | 5.0 | [9][17][18] |

Table 2: Pharmacokinetic Parameters of 7-Azaindole-Based Drugs

| Drug Name | Parameter | Value | Reference(s) |

| Vemurafenib | Tmax (single dose) | ~4 hours | [8][19] |

| Half-life (t1/2) | ~57 hours (steady state) | [8][19] | |

| Bioavailability | Increased with high-fat meal | [20] | |

| Metabolism | Primarily hepatic (CYP3A4 substrate and inducer) | [8] | |

| Pexidartinib | Tmax | ~2.5 hours | [13] |

| Half-life (t1/2) | ~24.8 - 26.7 hours | [13] | |

| Protein Binding | >99% | [13] | |

| Metabolism | Hepatic (CYP3A4 and UGT1A4) | [13] | |

| Peficitinib | Tmax (single dose, fasted) | 1.0 - 1.5 hours | [9][21] |

| Half-life (t1/2) | 7.4 - 13.0 hours | [9][21] | |

| Metabolism | Forms active metabolites (H1, H2, H4) | [9][21] |

Key Signaling Pathways Modulated by 7-Azaindole Inhibitors

The therapeutic efficacy of 7-azaindole-based drugs is rooted in their ability to modulate critical signaling pathways that are often dysregulated in disease. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention for these inhibitors.

BRAF/MAPK Signaling Pathway and Vemurafenib

Vemurafenib is a potent inhibitor of the BRAF kinase, particularly the V600E mutant, which is prevalent in melanoma.[14][22] By inhibiting BRAF, Vemurafenib blocks the downstream signaling cascade of the mitogen-activated protein kinase (MAPK) pathway, thereby inhibiting cancer cell proliferation and survival.[11][12][23]

CSF-1R Signaling Pathway and Pexidartinib

Pexidartinib targets the colony-stimulating factor 1 receptor (CSF-1R), a tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[24][25] In conditions like tenosynovial giant cell tumor (TGCT), where tumor-associated macrophages are abundant, inhibiting CSF-1R with pexidartinib can effectively reduce the tumor burden.[15][16][26] Downstream of CSF-1R are several key signaling pathways including PI3K/AKT and JAK/STAT.[6]

JAK/STAT Signaling Pathway and Peficitinib

Peficitinib is an inhibitor of the Janus kinase (JAK) family, with a degree of selectivity for JAK3.[9][17] JAKs are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating immune responses and inflammation.[8][19][21][27] By inhibiting JAKs, peficitinib can effectively treat autoimmune diseases like rheumatoid arthritis.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. This section provides an overview of the general synthetic strategies for 7-azaindole derivatives and a representative protocol for an in vitro kinase inhibition assay.

General Synthetic Strategies for 7-Azaindole Derivatives

The functionalization of the 7-azaindole core is typically achieved through modern cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds, often to introduce aryl or heteroaryl substituents at halogenated positions of the 7-azaindole ring.

-

General Procedure: To a solution of the halo-7-azaindole (1.0 equiv) and a boronic acid or ester (1.1-1.5 equiv) in a suitable solvent (e.g., dioxane, DME, or toluene/water mixtures) is added a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-10 mol%) and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equiv). The mixture is heated, typically under an inert atmosphere, until the reaction is complete. The product is then isolated and purified by standard techniques such as chromatography.[28][29][30]

-

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities onto the 7-azaindole scaffold.

-

General Procedure: A mixture of the halo-7-azaindole (1.0 equiv), an amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1-5 mol%), and a base (e.g., NaOt-Bu, K2CO3, or Cs2CO3, 1.5-2.5 equiv) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. After completion, the reaction is worked up, and the product is purified, typically by column chromatography.[31][32][33][34]

-

-

N-Arylation: The pyrrolic nitrogen of the 7-azaindole can be arylated using copper- or palladium-catalyzed methods.

-

General Procedure (Ullmann Condensation): A mixture of 7-azaindole (1.0 equiv), an aryl halide (1.0-1.2 equiv), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., K2CO3 or K3PO4, 2.0 equiv) in a high-boiling solvent (e.g., DMF or dioxane) is heated. The product is isolated after an aqueous workup and purification.[10][35]

-

Representative In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

-

Materials:

-

Recombinant kinase (e.g., BRAF, CSF-1R, JAK3)

-

Kinase substrate (specific for the kinase being assayed)

-

ATP

-

Kinase assay buffer

-

7-azaindole test compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well plates

-

-

Procedure:

-

Kinase Reaction:

-

To the wells of a 384-well plate, add the test compound at various concentrations.

-

Add the kinase and substrate solution to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion and ADP Conversion:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity.

-

IC50 values are determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6][16][23][26][27][36]

-

-

Conclusion

The 7-azaindole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a proven track record in the development of successful drugs. Its ability to engage in key interactions with a multitude of biological targets, particularly kinases, combined with the synthetic tractability that allows for extensive structure-activity relationship exploration, ensures its continued prominence in the quest for novel therapeutics. The examples and data presented in this guide underscore the power of this versatile core and provide a solid foundation for researchers and drug development professionals seeking to leverage the unique properties of 7-azaindole in their own discovery programs. As our understanding of disease biology deepens, the strategic application of the 7-azaindole scaffold will undoubtedly lead to the creation of the next generation of innovative medicines.

References

- 1. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. metrumrg.com [metrumrg.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmacokinetics of Vemurafenib | Semantic Scholar [semanticscholar.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacokinetics and Safety of a Single Oral Dose of Peficitinib (ASP015K) in Japanese Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Safety of Single and Multiple Doses of Peficitinib (ASP015K) in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]

- 16. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 19. researchgate.net [researchgate.net]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. youtube.com [youtube.com]

- 31. researchgate.net [researchgate.net]

- 32. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 33. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 35. mdpi.com [mdpi.com]

- 36. bellbrooklabs.com [bellbrooklabs.com]

1-Boc-7-Azaindole: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and diverse applications of 1-Boc-7-azaindole, a pivotal heterocyclic building block in modern medicinal chemistry. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen of the 7-azaindole core unlocks a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors and other therapeutic agents. This document provides a detailed overview of its chemical properties, key synthetic transformations with experimental protocols, and its role in targeting critical signaling pathways in drug discovery.

Core Properties of this compound

This compound, systematically named tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a stable, crystalline solid at room temperature. The introduction of the Boc group enhances its solubility in organic solvents and, more importantly, modulates the reactivity of the azaindole ring system, enabling selective functionalization.

| Property | Value | Reference |

| CAS Number | 138343-77-8 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Storage Temperature | Room temperature | [1][3] |

Synthesis and Deprotection

The Boc protecting group is crucial for directing reactions to other positions on the 7-azaindole scaffold. Its introduction and subsequent removal are fundamental operations in the synthetic utility of this building block.

Synthesis of this compound (Boc Protection)

The protection of the N-H of 7-azaindole is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: N-Boc Protection of 7-Azaindole

-

Materials: 7-azaindole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

To a solution of 7-azaindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).

-

To this stirred solution, add a solution of Boc₂O (1.1 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

-

-

Expected Yield: High (typically >90%).

Deprotection of this compound

The Boc group is readily removed under acidic conditions to regenerate the parent 7-azaindole. Thermal deprotection is also a viable, reagent-free alternative.

Experimental Protocol: Acid-Mediated Deprotection

-

Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 eq) in DCM.

-

Add TFA (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole.

-

-

Expected Yield: Quantitative or near-quantitative.

Key Synthetic Transformations of this compound

The presence of the Boc group facilitates a range of selective functionalization reactions, making this compound a versatile intermediate.

Lithiation and Electrophilic Quench

Directed ortho-metalation (DoM) of this compound allows for the introduction of substituents at the C2 position. The bulky Boc group can also direct lithiation to other positions under specific conditions.

Experimental Protocol: Lithiation and Iodination at C3

This protocol is adapted from procedures for similar N-protected indoles and may require optimization.

-

Materials: this compound, n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), Tetrahydrofuran (THF, anhydrous), Iodine (I₂).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi or LDA (1.1 eq) and stir for 1-2 hours at -78 °C.

-

Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for an additional hour and then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 1-Boc-3-iodo-7-azaindole.

-

Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a boronic ester group, which can then be used in subsequent cross-coupling reactions. For N-Boc-7-azaindole, this reaction proceeds with high regioselectivity at the C3 position. A second borylation can occur at the C5 position.

Experimental Protocol: Ir-Catalyzed C3-Borylation

-

Materials: this compound, Bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)(COD)]₂, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), n-hexane.

-

Procedure:

-

In a glovebox, charge a Schlenk flask with [Ir(OMe)(COD)]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 eq).

-

Add n-hexane, followed by this compound (1.0 eq).

-

Seal the flask and heat the mixture at 80 °C for the specified time (monitor by GC-MS).

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound-3-boronic acid pinacol ester.

-

-

Reported Yield: 56%

Palladium-Catalyzed Cross-Coupling Reactions

The functionalized derivatives of this compound, such as the 3-iodo or 3-boronic ester derivatives, are excellent substrates for palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.

This reaction is widely used to form carbon-carbon bonds between an organoboron compound and an organic halide.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound-3-boronic acid pinacol ester

-

Materials: this compound-3-boronic acid pinacol ester, Aryl halide (e.g., bromobenzene), Pd(PPh₃)₄, a base (e.g., K₂CO₃ or Cs₂CO₃), a solvent system (e.g., dioxane/water or DME/water).

-

Procedure:

-

To a degassed mixture of this compound-3-boronic acid pinacol ester (1.0 eq), aryl halide (1.1 eq), and base (2.0 eq) in the chosen solvent system, add Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

-

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling of 1-Boc-3-iodo-7-azaindole

-

Materials: 1-Boc-3-iodo-7-azaindole, Terminal alkyne (e.g., phenylacetylene), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), a base (e.g., triethylamine or diisopropylamine), a solvent (e.g., THF or DMF).

-

Procedure:

-

To a solution of 1-Boc-3-iodo-7-azaindole (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

-

Add the amine base and stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological signaling pathways where this compound derivatives have shown significant activity.

Experimental Workflows

References

- 1. 138343-77-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Electronic Landscape of the 7-Azaindole Core: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Spectroscopic, and Electrochemical Properties of a Privileged Heterocycle in Drug Discovery and Materials Science.

The 7-azaindole scaffold, a bioisostere of indole, has emerged as a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the fusion of a pyridine and a pyrrole ring, impart favorable characteristics such as enhanced binding affinity to biological targets and distinct photophysical behavior. This technical guide provides a comprehensive overview of the electronic properties of the 7-azaindole core, offering researchers, scientists, and drug development professionals a detailed resource for its characterization and application.

Electronic and Photophysical Properties

The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom significantly alters the electronic distribution within the 7-azaindole molecule. This modification leads to a red-shifted absorption and emission profile compared to its parent indole and the amino acid tryptophan, making it a valuable fluorescent probe in biological systems.[1] The photophysics of 7-azaindole are exquisitely sensitive to its environment, particularly to solvent polarity and hydrogen-bonding interactions.

A hallmark of 7-azaindole's photochemistry is its propensity to undergo excited-state proton transfer (ESPT), a phenomenon where a proton is transferred from the pyrrolic nitrogen to the pyridinic nitrogen in the excited state. This process is highly dependent on the surrounding solvent molecules and can lead to the formation of a tautomeric species with a significantly Stokes-shifted emission. In protic solvents like alcohols, a bimodal fluorescence spectrum is often observed, with a higher-energy band corresponding to the "normal" locally excited state and a lower-energy band arising from the tautomer.[1] In aqueous environments, the fluorescence behavior is more complex, with evidence suggesting that only a fraction of 7-azaindole molecules are in a solvation state conducive to ESPT.[2]

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for 7-azaindole and its derivatives in various solvents, providing a comparative overview of their electronic properties.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Reference |

| 7-Azaindole | Water (pH 7) | 287 | 386, ~440 (tautomer) | [2] |

| 7-Azaindole | Methanol | 287 | 374, 505 (tautomer) | [1] |

| 1-Methyl-7-azaindole | Water | - | - | [1] |

| 7-Azatryptophan | Water | 288 | 395 | [1] |

| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) | Excited-State Lifetime (τ, ns) | Reference |

| 7-Azaindole | Water (pH 7) | 0.023 | 0.91 | [1][3] |

| 1-Methyl-7-azaindole | Water | 0.55 | 21 | [1] |

| 7-Azaindole-riboside | TBE Buffer | 0.53 | - | [3] |

| 7-Azaindole in ssDNA | TBE Buffer | 0.020 | - | [3] |

| 7-Azaindole in dsDNA | TBE Buffer | 0.016 | - | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the 7-azaindole core and its derivatives.

Synthesis of 2-Substituted 7-Azaindole Derivatives via Sonogashira Coupling and Cyclization

This two-step procedure is a versatile method for the synthesis of various 2-substituted 7-azaindoles.[4]

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Terminal Alkynes

-

To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent such as DMF, add the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[5]

-

Add a base, such as triethylamine (Et₃N), and stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the resulting 2-amino-3-(alkynyl)pyridine intermediate by column chromatography.

Step 2: Cyclization to 2-Substituted 7-Azaindole

-

Dissolve the purified 2-amino-3-(alkynyl)pyridine (1.0 mmol) in toluene.

-

Add potassium tert-butoxide (t-BuOK, 1.2 mmol) and a catalytic amount of 18-crown-6 (e.g., 10 mol%).[4]

-

Heat the reaction mixture at 65 °C and monitor its progress by TLC.[4]

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-